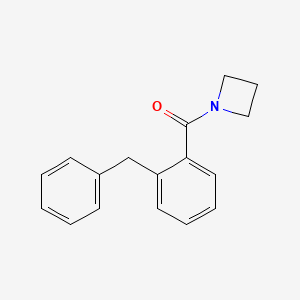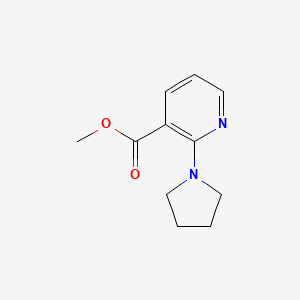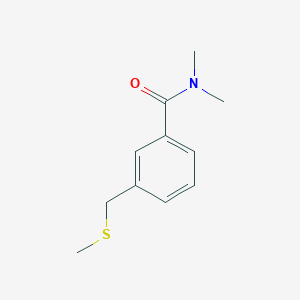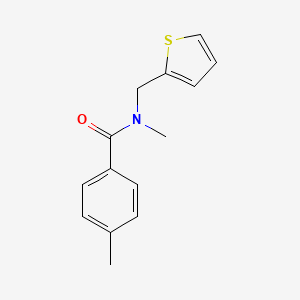
7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one, also known as DI-BOA, is a natural compound found in a variety of plants. It has been studied for its potential use in various scientific research applications due to its unique chemical structure and properties. In
作用机制
The mechanism of action of 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of plant hormones, leading to a decrease in plant growth and development. It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of fungal cell walls, leading to a decrease in fungal growth and development. Additionally, 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to induce apoptosis in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and development of plants, fungi, and cancer cells. Additionally, it has been shown to protect neurons against oxidative stress. 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one in lab experiments is its unique chemical structure, which allows for the study of its potential use in various scientific research applications. Additionally, 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one is a natural compound found in a variety of plants, which makes it more environmentally friendly than synthetic compounds. However, one limitation of using 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one in lab experiments is its limited solubility in water, which may make it difficult to use in certain experiments.
未来方向
There are several future directions for research on 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one. One area of research is the potential use of 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is the potential use of 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one in the development of new antifungal, insecticide, and herbicide compounds. Additionally, further research is needed to fully understand the mechanism of action of 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one and its potential use in cancer research.
合成方法
7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one can be synthesized through various methods, including chemical synthesis and extraction from plants. One of the most common methods is the chemical synthesis of 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one from 2-amino-3-carboxymethylquinoxaline. This method involves several steps, including the formation of an amide bond between the amino group of 2-amino-3-carboxymethylquinoxaline and the carboxylic acid group of indole-2-carboxylic acid, followed by cyclization to form the benzoxazinone ring.
科学研究应用
7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one has been studied for its potential use in various scientific research applications, including as an antifungal, insecticide, and herbicide. It has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one has been studied for its potential use in neurodegenerative diseases, as it has been shown to protect neurons against oxidative stress.
属性
IUPAC Name |
7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-16-10-22-15-9-12(5-6-13(15)18-16)17(21)19-8-7-11-3-1-2-4-14(11)19/h1-6,9H,7-8,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGJTRXPVWVSGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)NC(=O)CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7473183.png)

![N-[(2S)-1-[[(2S)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473192.png)


![1-(4-Fluorophenyl)-2-[[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B7473211.png)



![6-[(2,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7473238.png)

![4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one](/img/structure/B7473253.png)
![3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile](/img/structure/B7473255.png)